molecular formula C4H7ClO3 B12563799 (2-Hydroxyethoxy)acetyl chloride CAS No. 144429-87-8

(2-Hydroxyethoxy)acetyl chloride

Cat. No.: B12563799
CAS No.: 144429-87-8
M. Wt: 138.55 g/mol
InChI Key: YNEBQRZONVTHRT-UHFFFAOYSA-N
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Description

. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both hydroxyl and acyl chloride functional groups, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyethoxy)acetyl chloride typically involves the reaction of 2-(2-Hydroxyethoxy)ethanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride . The general reaction is as follows:

HOCH2CH2OCH2CH2OH+SOCl2ClCOCH2CH2OCH2CH2OH+SO2+HClHOCH2CH2OCH2CH2OH + SOCl2 \rightarrow ClCOCH2CH2OCH2CH2OH + SO2 + HCl HOCH2CH2OCH2CH2OH+SOCl2→ClCOCH2CH2OCH2CH2OH+SO2+HCl

This reaction is usually performed at low temperatures to control the exothermic nature of the reaction and to ensure high yields of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method helps in maintaining the reaction conditions and improving the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyethoxy)acetyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used in the synthesis of this compound.

    Amines: React with this compound to form amides.

    Alcohols: React to form esters.

    Water: Causes hydrolysis of the acyl chloride group.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    2-(2-Hydroxyethoxy)acetic acid: Formed by hydrolysis.

Scientific Research Applications

(2-Hydroxyethoxy)acetyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Hydroxyethoxy)acetyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The hydroxyl group can also participate in reactions, adding to the versatility of this compound .

Properties

CAS No.

144429-87-8

Molecular Formula

C4H7ClO3

Molecular Weight

138.55 g/mol

IUPAC Name

2-(2-hydroxyethoxy)acetyl chloride

InChI

InChI=1S/C4H7ClO3/c5-4(7)3-8-2-1-6/h6H,1-3H2

InChI Key

YNEBQRZONVTHRT-UHFFFAOYSA-N

Canonical SMILES

C(COCC(=O)Cl)O

Origin of Product

United States

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